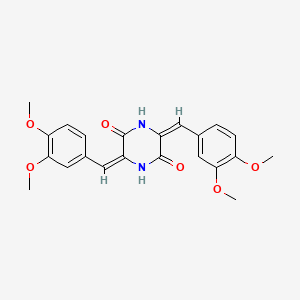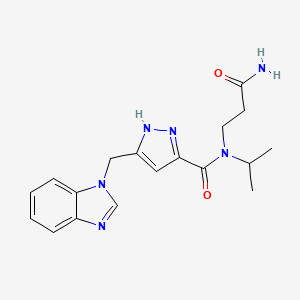
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol, also known as BDQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDQ belongs to the class of compounds known as quinoline derivatives and possesses a unique chemical structure that makes it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol involves the inhibition of the ATP synthase enzyme in the bacterial membrane. This enzyme is responsible for the production of ATP, which is essential for the survival of Mycobacterium tuberculosis. This compound binds to a specific site on the ATP synthase enzyme and disrupts its function, leading to the death of the bacteria.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound has a low toxicity profile and is well-tolerated in animal models. Additionally, this compound has been shown to have a long half-life, which could potentially reduce the frequency of dosing required for treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has several advantages for use in lab experiments. Its unique chemical structure makes it an attractive target for drug development, and its potent activity against drug-resistant strains of tuberculosis makes it a promising candidate for the treatment of this disease. However, there are also limitations to the use of this compound in lab experiments, including its high cost and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the use of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol in scientific research. One area of interest is the development of new drugs that are based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential drug interactions or side effects. Finally, there is a need for more research into the use of this compound in combination with other drugs for the treatment of tuberculosis.
Métodos De Síntesis
The synthesis of 2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol involves the condensation of 3-bromo-4,5-diethoxybenzaldehyde with quinuclidin-3-ol in the presence of a suitable acid catalyst. This reaction results in the formation of this compound as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
2-(3-bromo-4,5-diethoxybenzylidene)quinuclidin-3-ol has shown promising results in various scientific research applications. One of the primary areas of interest is its potential use as an anti-tuberculosis drug. Studies have shown that this compound exhibits potent activity against drug-resistant strains of tuberculosis and has a unique mechanism of action that targets the bacterial ATP synthase enzyme.
Propiedades
IUPAC Name |
(2E)-2-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3/c1-3-22-16-11-12(9-14(19)18(16)23-4-2)10-15-17(21)13-5-7-20(15)8-6-13/h9-11,13,17,21H,3-8H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLCDSSAPFINT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(C3CCN2CC3)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(C3CCN2CC3)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)
![methyl {[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5497985.png)
![N~1~-(2-ethylphenyl)-N~3~-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-beta-alaninamide](/img/structure/B5497997.png)
![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5498004.png)

![methyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B5498017.png)
![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5498027.png)
![1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5498032.png)


![2-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5498068.png)
![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5498074.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5498086.png)